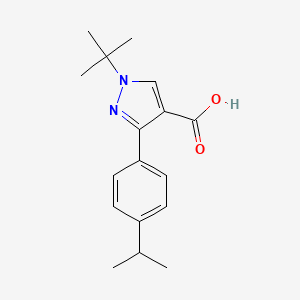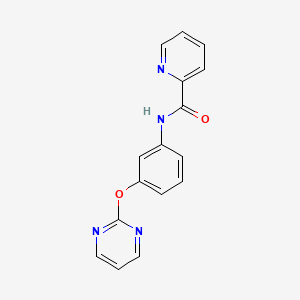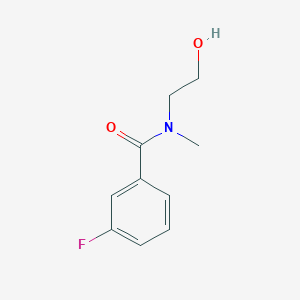
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide, also known as FL118, is a novel small-molecule compound that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is not fully understood, but it has been shown to target multiple molecular pathways involved in cancer cell growth and survival. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide inhibits the activity of proteins involved in cell cycle regulation, DNA repair, and cell survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed. In addition to its anticancer activity, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy in cancer treatment.
実験室実験の利点と制限
One advantage of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its broad-spectrum activity against various types of cancer. Another advantage is its low toxicity profile, which makes it a promising candidate for further development as a cancer therapy. However, one limitation of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its limited solubility in water, which may impact its efficacy in vivo.
将来の方向性
For N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide research include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to assess its potential as a cancer therapy in humans. Other potential future directions include the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide in combination with other anticancer agents, as well as the investigation of its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with ammonia to form N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide.
科学的研究の応用
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in various types of cancer, including breast, lung, colon, and pancreatic cancer. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-4-2-3-5-12(10)17(22)20-15-9-14-11(8-13(15)18)6-7-16(21)19-14/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKYXHQNWLGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)

![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
